molecular formula C16H19Cl2N3O3S B2718545 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034484-19-8

4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2718545
CAS No.: 2034484-19-8
M. Wt: 404.31
InChI Key: HRKZTVGAEOUSGZ-UHFFFAOYSA-N
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Description

4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H19Cl2N3O3S and its molecular weight is 404.31. The purity is usually 95%.
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Biological Activity

The compound 4-((4-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole , identified by its CAS number 2034484-19-8 , is a novel synthetic derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H19_{19}Cl2_2N3_3O3_3S
  • Molecular Weight : 404.3 g/mol
  • Structural Components : The compound features a piperazine ring, a sulfonyl group, and an isoxazole moiety, which are critical for its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

Antitumor Activity

Studies have shown that compounds with similar structures to this compound can inhibit key signaling pathways involved in cancer proliferation. For instance:

  • Mechanism : It may inhibit BRAF(V600E) and EGFR pathways, which are crucial in several cancers.
  • Case Study : In vitro tests demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, suggesting a potential for synergistic effects in treatment regimens .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Mechanism : It likely disrupts bacterial cell wall synthesis or inhibits essential enzymatic pathways.
  • Case Study : A series of related piperazine derivatives exhibited moderate to excellent antimicrobial activities in vitro, indicating that structural modifications can enhance efficacy .

The biological activity of this compound can be attributed to:

  • Receptor Interaction : Binding to specific receptors or enzymes that modulate cellular responses.
  • Signal Transduction Modulation : Interference with intracellular signaling pathways that regulate cell growth and apoptosis.

Data Summary

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E), EGFR
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryModulation of inflammatory cytokine production

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Synthesis Studies : Various synthetic routes have been explored to optimize yield and purity. The use of EDCI-HOBt coupling methods has been effective in producing high-quality derivatives.
  • Biological Assays : In vitro assays have confirmed the compound's efficacy against multiple cancer cell lines and bacterial strains, supporting its therapeutic potential.

Properties

IUPAC Name

4-[[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O3S/c1-11-7-16(15(18)8-14(11)17)25(22,23)21-5-3-20(4-6-21)10-13-9-19-24-12(13)2/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKZTVGAEOUSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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